

What is the mechanism of Suc-YVAD-pNA cleavage?

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Compound of Interest

Compound Name: Suc-YVAD-pNA

Cat. No.: B611046

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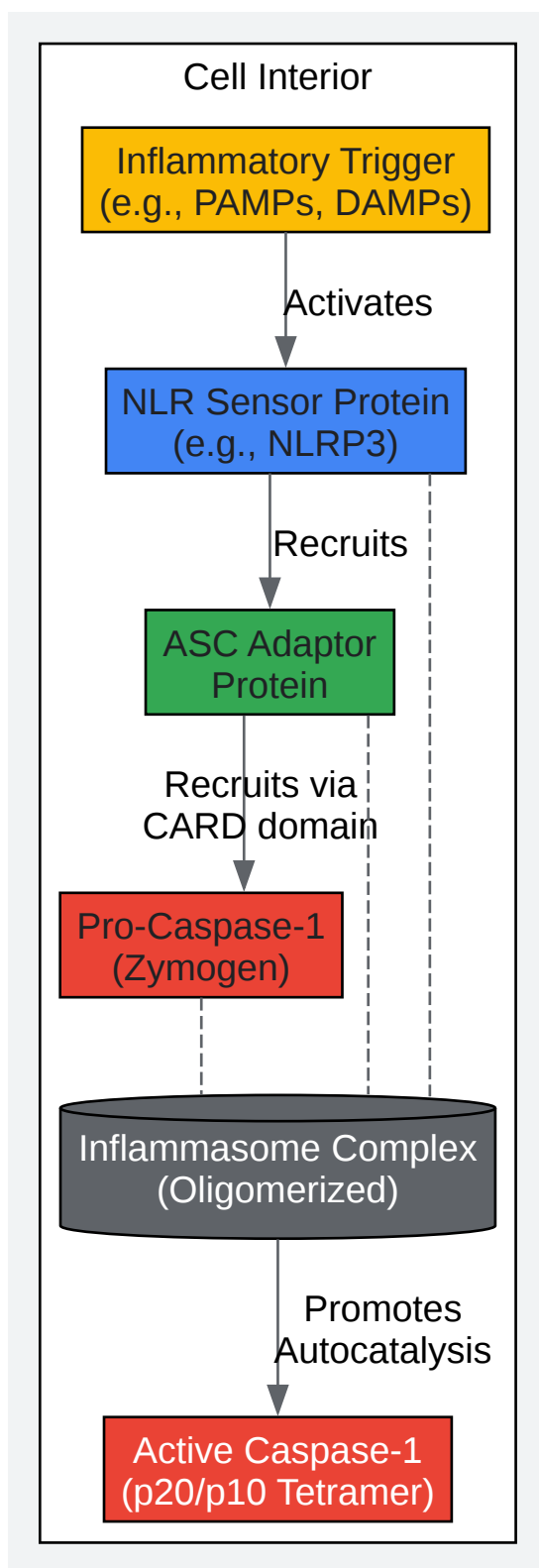
The Enzyme: Caspase-1 and its Activation

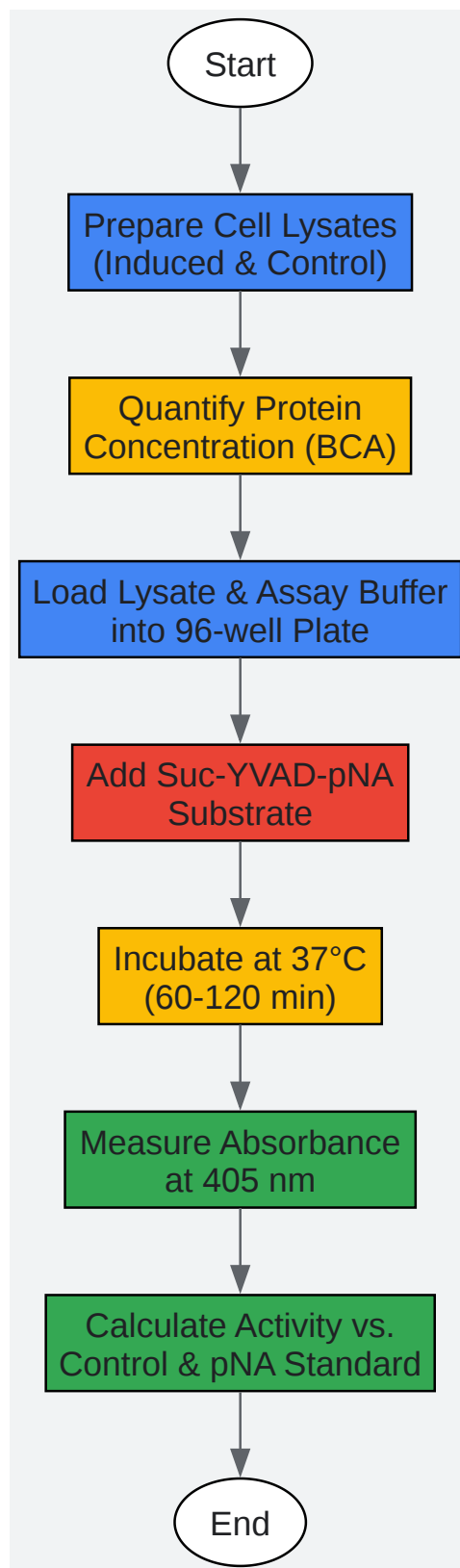
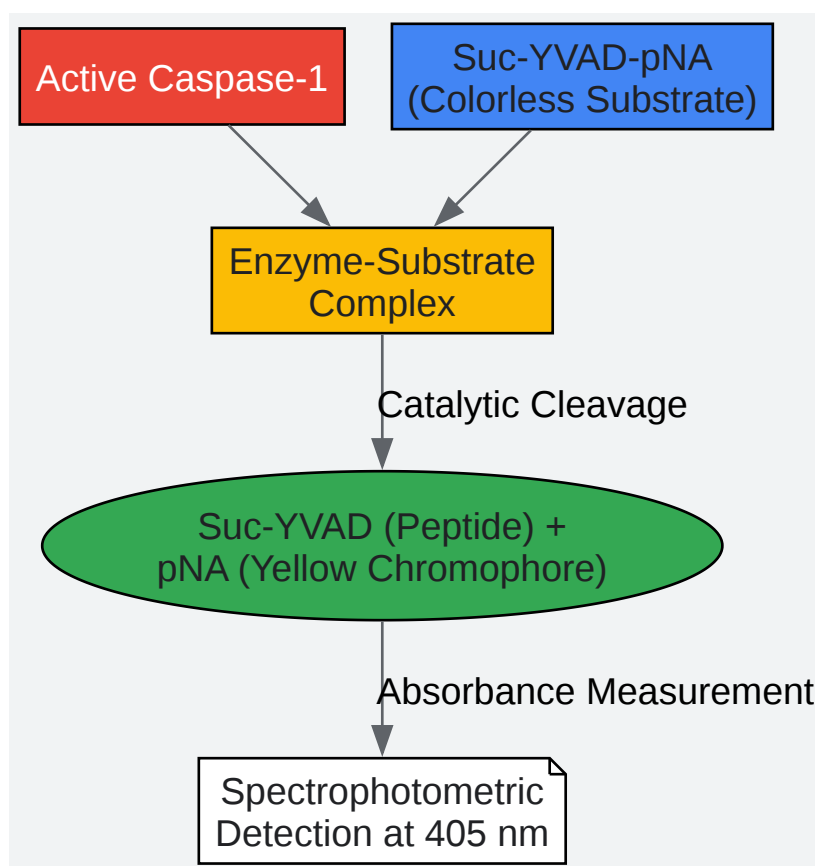
The cleavage of **Suc-YVAD-pNA** is primarily mediated by Caspase-1, a cysteine protease formerly known as Interleukin-1 Converting Enzyme (ICE).^{[1][2]} Caspase-1 is a critical initiator of the inflammatory response.^{[1][3]} Its primary physiological role is to process the precursors of pro-inflammatory cytokines, specifically pro-interleukin-1 β (pro-IL-1 β) and pro-interleukin-18 (pro-IL-18), into their active, mature forms.^{[1][4]} It also cleaves Gasdermin D to initiate pyroptosis, a pro-inflammatory form of programmed cell death.^[1]

Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1. Its activation is a tightly regulated process that occurs upon the assembly of a large, multi-protein complex known as the inflammasome.^[4] This assembly is triggered by various inflammatory stimuli, including microbial products and endogenous danger signals.^[4] The inflammasome provides a platform for pro-caspase-1 molecules to come into close proximity, facilitating their dimerization and subsequent auto-proteolytic cleavage.^[5] This self-cleavage generates the active enzyme, which is a heterotetramer composed of two p20 and two p10 subunits.^{[1][6]}

Signaling Pathway: Caspase-1 Activation via the Inflammasome

The following diagram illustrates the canonical inflammasome activation pathway leading to active Caspase-1.





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